3-(4-Chlorophenyl)propyl methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

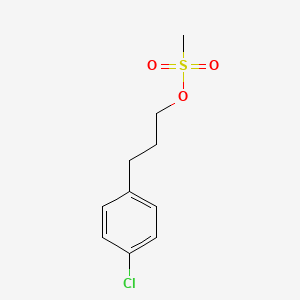

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)propyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPANKSZVBOAPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Contemporary Synthetic Chemistry

The field of synthetic chemistry continuously seeks to develop robust and efficient methodologies for the creation of novel compounds with desired properties. In this context, 3-(4-Chlorophenyl)propyl methanesulfonate (B1217627) serves as a prime example of a well-defined building block that facilitates complex molecular assembly through reliable and predictable reaction pathways. The core of its utility lies in the methanesulfonate group, an excellent leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

The presence of the 4-chlorophenyl moiety imparts specific physicochemical properties to the molecule and its downstream derivatives. The chloro-substituent can influence the electronic nature of the aromatic ring and provide a potential site for further functionalization through various cross-coupling reactions, although its primary role in many applications is to serve as a key structural component of the final target molecule.

The compound's structure is particularly relevant in the construction of molecules containing a 3-(4-chlorophenyl)propyl ether linkage. The three-carbon chain provides conformational flexibility, which can be crucial for the biological activity of the target compound, allowing for optimal interaction with its biological target.

Table 1: Chemical Properties of 3-(4-Chlorophenyl)propyl Methanesulfonate

| Property | Value |

| CAS Number | 61440-60-6 |

| Molecular Formula | C10H13ClO3S |

| Molecular Weight | 248.72 g/mol veeprho.com |

| Synonyms | 3-(4-Chlorophenyl)propyl mesylate, 3-(p-Chlorophenyl)propan-1-yl methanesulfonate |

Significance As a Versatile Chemical Building Block

The primary significance of 3-(4-Chlorophenyl)propyl methanesulfonate (B1217627) in organic synthesis is demonstrated by its role as a key intermediate in the preparation of the pharmaceutical agent Pitolisant (also known as Tiprolisant). chemicalbook.com Pitolisant is a histamine (B1213489) H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy.

The synthesis of Pitolisant involves the reaction of 3-(4-Chlorophenyl)propyl methanesulfonate with 3-(piperidin-1-yl)propan-1-ol. In this nucleophilic substitution reaction, the oxygen atom of the alcohol acts as a nucleophile, displacing the methanesulfonate group to form the ether linkage that is characteristic of the Pitolisant structure. This reaction highlights the compound's utility as a propylating agent, specifically for introducing the 3-(4-chlorophenyl)propyl group.

The preparation of this compound itself is a multi-step process that begins with 3-(4-chlorophenyl)propionic acid. This starting material is first reduced to the corresponding alcohol, 3-(4-chlorophenyl)propan-1-ol (B1580537). The alcohol is then esterified with methanesulfonyl chloride in the presence of a base to yield the final product. This synthetic route underscores the accessibility of this building block from commercially available starting materials.

Overview of Research Trajectories Involving the Compound

Precursor Synthesis: Regioselective Functionalization towards 3-(4-Chlorophenyl)-1-propanol

The crucial intermediate for producing this compound is 3-(4-chlorophenyl)-1-propanol. The synthesis of this alcohol precursor can be achieved through various methods, with the reduction of carboxylic acid derivatives being a primary route.

Reduction of 3-(4-Chlorophenyl)propionic Acid Derivatives

A common and effective method for synthesizing 3-(4-chlorophenyl)-1-propanol is through the reduction of 3-(4-chlorophenyl)propionic acid or its ester derivatives. This transformation can be accomplished using powerful reducing agents. For instance, thionyl chloride can be used to convert 3-(4-chlorophenyl)propanoic acid into its corresponding acid chloride, which is then reduced. One documented synthesis involves the slow, dropwise addition of thionyl chloride to a suspension of (±)-3-amino-3-(4-chlorophenyl)propanoic acid in methanol (B129727) to produce methyl (±)-3-amino-3-(4-chlorophenyl)propanoate googleapis.com.

Another approach involves the hydrogenation of ester derivatives. For example, benzyl (B1604629) 4-chloro cinnamate (B1238496) can be reduced using a 5% Palladium on beta zeolite catalyst in ethyl acetate (B1210297) under a hydrogen atmosphere. This reaction, conducted at 40°C for 1.5 hours, resulted in a 98% yield of 3-(4-chlorophenyl)propionic acid after the conversion of the raw material was 100% chemicalbook.com.

Other Synthetic Routes to the Alcohol Precursor

Beyond the reduction of carboxylic acid derivatives, other synthetic strategies can be employed to obtain 3-(4-chlorophenyl)-1-propanol. While detailed procedures for this specific alcohol are not extensively documented in the provided context, general organic synthesis principles allow for alternative pathways. For instance, Grignard reactions involving a suitable organomagnesium halide and an appropriate epoxide can be a viable, albeit less common, method for forming the carbon skeleton and introducing the hydroxyl group in a single step.

Esterification Protocols for Methanesulfonate Formation

Once the precursor alcohol, 3-(4-chlorophenyl)-1-propanol, has been synthesized, the next step is its conversion to the methanesulfonate ester. This is typically achieved through esterification with methanesulfonyl chloride.

Standard Mesylation with Methanesulfonyl Chloride and Tertiary Amine Bases

The formation of mesylates from alcohols is a standard procedure in organic synthesis, often accomplished using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base. commonorganicchemistry.commdma.ch This reaction converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. youtube.comchemistrysteps.com The general mechanism involves the alcohol acting as a nucleophile, attacking the sulfur atom of the methanesulfonyl chloride. chemistrysteps.com A base, such as triethylamine (B128534) or pyridine (B92270), is used to neutralize the HCl byproduct. commonorganicchemistry.commdma.ch

A typical procedure involves dissolving the alcohol in a solvent like dichloromethane (B109758) (DCM) with a slight excess of a tertiary amine base, such as triethylamine. The mixture is cooled, and methanesulfonyl chloride is added slowly. mdma.ch The reaction is usually stirred for a short period to ensure completion. mdma.ch The resulting this compound is then isolated through an aqueous workup to remove the amine salt and other water-soluble impurities. mdma.ch

Optimization of Reaction Conditions: Solvent, Temperature, Stoichiometry

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and side products. wisdomlib.orgsigmaaldrich.com Key parameters to consider in the mesylation of 3-(4-chlorophenyl)-1-propanol include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent: Dichloromethane (DCM) is a commonly used solvent for mesylation reactions due to its inertness and ability to dissolve both the alcohol and the reagents. commonorganicchemistry.commdma.ch

Temperature: These reactions are often conducted at reduced temperatures, between 0°C and -10°C, to control the exothermic nature of the reaction and minimize the formation of byproducts. mdma.ch

Stoichiometry: A slight excess of both the tertiary amine base (around 50% molar excess) and methanesulfonyl chloride (around 10% excess) is typically used to drive the reaction to completion. mdma.ch

Influence of Base Selection on Reaction Efficiency

The choice of the tertiary amine base can significantly impact the efficiency of the mesylation reaction. While pyridine is a traditional choice, stronger, non-nucleophilic bases like triethylamine are often preferred. commonorganicchemistry.comstackexchange.com The basicity of the amine influences the reaction mechanism. Stronger bases like triethylamine can deprotonate methanesulfonyl chloride to form a highly reactive sulfene (B1252967) intermediate, which then rapidly reacts with the alcohol. chemistrysteps.comstackexchange.com This pathway can be advantageous for sterically hindered alcohols. mdma.ch

In some cases, alternative bases and catalytic systems have been explored to improve reaction conditions. For instance, a method using potassium hydroxide (B78521) (KOH) and catalytic amounts of lipophilic tertiary amines like N,N-dimethylbutylamine or triethylamine in a water-solvent system has been developed for the mesylation of primary alcohols. researchgate.net This approach offers a more environmentally friendly ("green") process. researchgate.net

Below is an interactive data table summarizing the influence of different bases on mesylation reactions.

| Base | pKb | Typical Conditions | Mechanistic Consideration | Reference |

| Pyridine | 5.21 | DCM, 0°C to RT | Less likely to form sulfene intermediate | commonorganicchemistry.comstackexchange.com |

| Triethylamine (TEA) | 11.01 | DCM, 0°C to -10°C | Promotes sulfene formation | mdma.chstackexchange.com |

| N,N-Dimethylbutylamine | - | Water-solvent, with KOH | Effective catalyst in aqueous systems | researchgate.net |

Purification and Isolation Techniques in this compound Synthesis

The purification of this compound is a critical step to remove unreacted starting materials, byproducts, and impurities. The standard procedure often involves a series of aqueous work-up steps followed by chromatographic or recrystallization techniques.

Following the completion of the mesylation reaction, the reaction mixture is typically quenched and then subjected to a series of extractions. A common work-up procedure involves washing the organic layer with the following solutions in sequence:

Ice water: To remove any remaining water-soluble impurities and to cool the reaction mixture.

Cold dilute acid (e.g., 10% HCl): To neutralize the amine base (e.g., triethylamine) and form its water-soluble salt, which can then be removed in the aqueous phase. mdma.ch

Saturated sodium bicarbonate solution: To neutralize any remaining acidic species. mdma.ch

Saturated brine: To reduce the solubility of the organic product in the aqueous phase and aid in the separation of the layers. mdma.ch

After the aqueous work-up, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate, and the solvent is removed under reduced pressure. google.com

For further purification, two primary methods are employed:

Column Chromatography: This technique is widely used for the purification of sulfonate esters. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica (B1680970) gel column. A carefully selected eluent system is then used to separate the desired product from impurities. The choice of eluent depends on the polarity of the compound and the impurities. For sulfonate esters, mixtures of non-polar and polar solvents, such as hexanes and ethyl acetate, are commonly used.

Recrystallization: This method is effective for purifying solid compounds. The crude this compound, which is a solid at room temperature with a melting point of 33.5-34.5°C, can be purified by recrystallization. google.com The process involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical for successful recrystallization. Common solvents for the recrystallization of organic compounds include ethanol, methanol, toluene, and mixtures such as ethanol-water. mnstate.edureddit.com For sulfonate esters, which are generally stable, a range of solvents can be considered.

The following table summarizes the key purification techniques and the reagents involved:

| Purification Step | Reagent/Technique | Purpose |

| Aqueous Work-up | ||

| Ice Water | Removal of water-soluble impurities | |

| Cold 10% HCl | Neutralization and removal of amine base | |

| Saturated Sodium Bicarbonate | Neutralization of acidic impurities | |

| Saturated Brine | To aid in phase separation | |

| Drying | Anhydrous Sodium Sulfate | Removal of residual water from the organic phase |

| Final Purification | ||

| Column Chromatography | Separation of the product from impurities based on polarity | |

| Recrystallization | Purification of the solid product based on differential solubility |

The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Nucleophilic Substitution Reactions of the Methanesulfonate Leaving Group

The methanesulfonate group (⁻OSO₂CH₃) is the conjugate base of the strong acid methanesulfonic acid, which makes it a very weak base and therefore an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.com The primary carbon to which the mesylate is attached is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism. ubc.ca

Nitrogen-containing compounds, such as amines, piperidines, and piperazines, are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. savemyexams.com They readily react with this compound to form new carbon-nitrogen bonds, displacing the mesylate group. These reactions are fundamental in the synthesis of various biologically active molecules and pharmaceutical intermediates. nih.govontosight.ai

For instance, the synthesis of 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, a histamine (B1213489) H3 receptor inverse agonist/antagonist, can involve the reaction of this compound with a piperidine (B6355638) derivative. google.comnih.gov Similarly, reactions with various piperazines are employed to create complex molecules with potential pharmaceutical applications. google.comnih.gov

The substitution of the methanesulfonate group by nitrogen-centered nucleophiles proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. ubc.calibretexts.org This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ubc.ca A key feature of the Sₙ2 reaction is that the nucleophile attacks from the side opposite to the leaving group, a trajectory known as "backside attack". libretexts.orgmasterorganicchemistry.com

This backside attack has a direct and predictable stereochemical consequence: inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org If the carbon atom bearing the mesylate group were a stereocenter, an S-configured starting material would yield an R-configured product, and vice versa. libretexts.orglibretexts.org In the case of this compound, the target carbon is not a stereocenter, so the reaction produces an achiral product. However, the underlying principle of backside attack and inversion remains the governing mechanism. ubc.ca

The reaction of this compound with amines is broad in scope but has notable limitations. A primary challenge is the potential for multiple alkylations. savemyexams.com The amine product formed after the initial substitution is itself a nucleophile and can react with another molecule of the methanesulfonate. masterorganicchemistry.comchemguide.co.uk This can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. savemyexams.comyoutube.com

To favor the formation of the desired mono-alkylated product, a large excess of the starting amine can be used. savemyexams.com This ensures that the methanesulfonate is more likely to encounter a molecule of the initial amine nucleophile rather than the product amine. savemyexams.com

The structure of the amine substrate also influences the reaction rate. Steric hindrance around the nitrogen atom can impede its ability to perform the backside attack required for the Sₙ2 mechanism. masterorganicchemistry.com Consequently, the reactivity of amines generally follows the order: primary > secondary > tertiary. masterorganicchemistry.com Tertiary amines are significantly less nucleophilic due to steric bulk, which can slow the reaction considerably. masterorganicchemistry.com

Table 1: Representative Nucleophilic Substitution with a Nitrogen-Centred Nucleophile

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Benzylamine | Acetonitrile (ACN) | N-Benzyl-3-(4-chlorophenyl)propan-1-amine |

This table is based on a general procedure for the substitution of alkyl mesylates with aliphatic amines. commonorganicchemistry.com

Oxygen-containing nucleophiles, such as alcohols and alkoxides, can also displace the methanesulfonate group to form ethers. A documented example is the synthesis of 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine, where the sodium salt of 3-piperidinopropanol reacts with this compound. google.com In this reaction, the oxygen atom of the alcohol, made more nucleophilic by deprotonation with sodium hydride, attacks the electrophilic carbon of the methanesulfonate. google.com The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylacetamide to facilitate the Sₙ2 pathway. google.comgoogle.com

Table 2: Nucleophilic Substitution with an Oxygen-Centred Nucleophile

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| This compound | 3-Piperidinopropanol | Sodium Hydride (NaH) | N,N-Dimethylacetamide | 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]-piperidine | google.com |

Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds, thereby extending the carbon skeleton of a molecule. The cyanide ion (⁻CN) is an effective carbon-centered nucleophile that readily participates in Sₙ2 reactions with alkyl mesylates. chemistrysteps.com The reaction of this compound with a cyanide salt, such as sodium cyanide, would displace the mesylate to yield 4-(4-chlorophenyl)butanenitrile. This transformation is significant as it adds one carbon atom to the propyl chain. chemistrysteps.com The resulting nitrile can then be further transformed, for example, by reduction to an amine or hydrolysis to a carboxylic acid.

Substitution with Nitrogen-Centred Nucleophiles (e.g., amines, piperidines, piperazines)

Elimination Reactions Involving this compound

In addition to substitution, alkyl methanesulfonates can undergo elimination reactions (primarily E2), which compete with the Sₙ2 pathway. masterorganicchemistry.com An elimination reaction involves the removal of the methanesulfonate leaving group and a proton from an adjacent carbon atom, resulting in the formation of a double bond (an alkene).

The E2 mechanism is favored by the presence of strong, sterically hindered bases. Such bases can more easily abstract a proton from the beta-carbon than attack the sterically shielded alpha-carbon required for substitution. For this compound, an E2 reaction would lead to the formation of 1-chloro-4-(prop-1-en-1-yl)benzene. The choice of base and reaction conditions is therefore critical in directing the reaction towards either substitution or elimination.

Rearrangement Reactions Facilitated by the Methanesulfonate Group

The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution and elimination reactions due to the stability of the resulting methanesulfonate anion. In the case of this compound, the departure of the methanesulfonate group can be significantly assisted by the neighboring 4-chlorophenyl group, leading to a specific type of rearrangement reaction.

This process, known as neighboring group participation (NGP) or anchimeric assistance, involves the intramolecular attack of the electron-rich aromatic ring on the carbon atom bearing the methanesulfonate group. As the C-O bond of the methanesulfonate begins to break, the phenyl ring acts as an internal nucleophile, leading to the formation of a spirocyclic carbocation intermediate known as a phenonium ion. This intermediate delocalizes the positive charge across the aromatic ring, stabilizing the transition state and accelerating the rate of reaction compared to a simple primary alkyl methanesulfonate.

The formation of the phenonium ion is a key step in a rearrangement that ultimately results in an intramolecular Friedel-Crafts alkylation. The subsequent attack of the aromatic ring is directed by the electronics of the ring and the geometry of the intermediate. In this case, the reaction leads to the formation of a new six-membered ring, yielding a tetralin derivative. Specifically, the cyclization of this compound results in the formation of 6-chloro-1,2,3,4-tetrahydronaphthalene.

The general mechanism for this rearrangement is outlined below:

Departure of the Leaving Group with Aryl Assistance: The methanesulfonate group begins to depart, and the π-electrons of the 4-chlorophenyl ring participate in displacing it.

Formation of a Phenonium Ion Intermediate: A bridged, spirocyclic phenonium ion is formed, where the positive charge is delocalized.

Intramolecular Electrophilic Aromatic Substitution: The carbocationic center is attacked by the aromatic ring in an intramolecular Friedel-Crafts type reaction, leading to the formation of a new C-C bond and the restoration of aromaticity in a protonated form.

Deprotonation: A base removes a proton from the aromatic ring, yielding the final, neutral product, 6-chloro-1,2,3,4-tetrahydronaphthalene.

This rearrangement is a testament to the ability of the methanesulfonate group to facilitate complex intramolecular transformations through its excellent leaving group ability, coupled with the electronic properties of the neighboring aryl substituent.

| Step | Description | Key Intermediate/Transition State | Product of Step |

|---|---|---|---|

| 1 | Initiation by departure of the methanesulfonate group with anchimeric assistance from the 4-chlorophenyl ring. | Transition state with a partial bond between the aryl ring and the propyl chain. | Phenonium ion |

| 2 | Formation of a stable, bridged phenonium ion intermediate. | Spirocyclic carbocation (Phenonium ion) | - |

| 3 | Intramolecular Friedel-Crafts alkylation (cyclization). | Sigma complex (arenium ion) | Protonated 6-chloro-1,2,3,4-tetrahydronaphthalene |

| 4 | Deprotonation to restore aromaticity. | - | 6-chloro-1,2,3,4-tetrahydronaphthalene |

Catalytic Modulations in Reactions of this compound

The reactivity of this compound, particularly its propensity for intramolecular rearrangement and cyclization, can be significantly influenced and modulated by the use of catalysts. Given that the key transformation is an intramolecular Friedel-Crafts alkylation, both Lewis and Brønsted acids are effective catalysts for this process.

Lewis Acid Catalysis:

Lewis acids are commonly employed to catalyze Friedel-Crafts reactions. They function by interacting with the leaving group, in this case, the methanesulfonate, making it even more labile and facilitating the formation of a carbocation or a carbocation-like species. This enhances the electrophilicity of the propyl chain, thereby promoting the intramolecular attack by the 4-chlorophenyl ring.

Common Lewis acids that can be used for this transformation include:

Aluminum Chloride (AlCl₃): A strong and traditional Lewis acid for Friedel-Crafts reactions.

Boron Trifluoride Etherate (BF₃·Et₂O): A versatile and commonly used Lewis acid. beilstein-journals.orgnih.gov

Scandium(III) Triflate (Sc(OTf)₃): A modern, water-tolerant Lewis acid that can be highly effective in catalytic amounts.

Tin(IV) Chloride (SnCl₄): Another effective Lewis acid for such cyclizations.

Brønsted Acid Catalysis:

Strong Brønsted acids can also promote the intramolecular Friedel-Crafts cyclization of this compound. While the methanesulfonate is already a good leaving group, in a highly acidic medium, protonation of the oxygen atoms of the sulfonate can further enhance its leaving group ability. However, the primary role of the Brønsted acid is often to act as a strong proton source to facilitate the reaction, particularly if any side reactions that consume protons occur.

Examples of Brønsted acids used in similar intramolecular cyclizations include:

Methanesulfonic Acid (MSA): An effective and easy-to-handle strong acid. masterorganicchemistry.com

Polyphosphoric Acid (PPA): A viscous and powerful dehydrating agent and acid catalyst. masterorganicchemistry.com

The use of catalysts is crucial for modulating the reactivity of this compound, directing it towards the desired intramolecular rearrangement and cyclization pathway to efficiently synthesize tetralin derivatives.

| Catalyst Type | Examples | Mechanism of Action | Expected Outcome |

|---|---|---|---|

| Lewis Acids | AlCl₃, BF₃·Et₂O, Sc(OTf)₃, SnCl₄ | Coordination with the methanesulfonate group, enhancing its leaving group ability and promoting carbocation/phenonium ion formation. | Acceleration of intramolecular Friedel-Crafts alkylation to form 6-chloro-1,2,3,4-tetrahydronaphthalene. |

| Brønsted Acids | Methanesulfonic Acid (MSA), Polyphosphoric Acid (PPA) | Protonation of the methanesulfonate group to increase its lability and provide a highly acidic environment for the Friedel-Crafts reaction. | Promotion of the cyclization reaction to yield 6-chloro-1,2,3,4-tetrahydronaphthalene. |

Applications of 3 4 Chlorophenyl Propyl Methanesulfonate As a Strategic Synthetic Intermediate

Construction of Advanced Pharmaceutical Intermediates

The reactivity profile of 3-(4-chlorophenyl)propyl methanesulfonate (B1217627) makes it a key building block in the synthesis of high-value pharmaceutical compounds. Its primary role is to act as an alkylating agent, enabling the formation of new carbon-oxygen or carbon-nitrogen bonds, which are fundamental steps in the assembly of complex drug molecules.

The most well-documented and significant application of 3-(4-chlorophenyl)propyl methanesulfonate is in the synthesis of Pitolisant. google.comgoogle.com Pitolisant is a potent and selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor, approved for the treatment of narcolepsy. google.comnih.govresearchgate.net The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, playing a crucial role in regulating the sleep-wake cycle. nih.gov

In the synthesis of Pitolisant, this compound serves as the key electrophile. google.comgoogle.com Patent literature details a convergent synthetic route where the sodium salt of a nucleophilic intermediate, 3-(piperidin-1-yl)propan-1-ol, is reacted directly with this compound. google.comgoogleapis.com In this nucleophilic substitution reaction, the alcoholate of 3-(piperidin-1-yl)propan-1-ol displaces the methanesulfonate group to form the ether linkage that characterizes the final Pitolisant molecule. google.comgoogle.com This specific reaction highlights the compound's strategic importance; it provides the essential 3-(4-chlorophenyl)propoxy fragment of the final drug structure. google.comnih.gov

Table 1: Profile of Pitolisant

| Property | Description | Source(s) |

|---|---|---|

| Chemical Name | 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride | google.comnih.gov |

| Synonym | BF2.649 | nih.gov |

| Mechanism of Action | Histamine H3 (H3) receptor antagonist/inverse agonist | google.comresearchgate.net |

| Therapeutic Use | Treatment of excessive daytime sleepiness in adult patients with narcolepsy | google.comresearchgate.net |

| Synthetic Role of Intermediate | this compound provides the key 3-(4-chlorophenyl)propoxy moiety via nucleophilic substitution. | google.comgoogle.comgoogleapis.com |

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in signaling pathways that regulate cell survival, proliferation, and metabolism. nih.gov Its hyperactivation is linked to numerous human cancers, making it a significant therapeutic target. nih.govresearchgate.net While many Akt inhibitors incorporate substituted phenyl rings, direct synthetic routes employing this compound as a starting material are not prominently described in widely available literature.

However, the structural features of this compound make it a potentially useful intermediate for the synthesis of novel kinase inhibitors. The 4-chlorophenyl group is a common feature in many kinase inhibitors, and the propyl linker provides a flexible chain for connecting to other pharmacophoric elements, such as a piperidin-4-yl side chain found in some potent pan-Akt inhibitors. nih.gov The reactive mesylate group allows for its facile conjugation to various heterocyclic scaffolds, which are central to the structure of many inhibitors. Therefore, while specific examples are not extensively documented, its utility lies in its potential as a versatile building block for exploring new chemical space in the design of Akt inhibitors and other related enzyme antagonists.

The role of this compound as a strategic intermediate extends to its potential use as a precursor for a variety of other biologically active compounds. The 4-chlorophenyl moiety is present in a wide range of therapeutics, and the ability to introduce it via a propyl linker is a valuable synthetic strategy. For instance, molecules containing 1,3,4-thiadiazole (B1197879) and sulfonamide scaffolds have shown cytotoxic activity against cancer cell lines. ekb.eg Similarly, isoxazoline (B3343090) derivatives bearing a 4-chlorophenyl group have been synthesized and investigated for their pharmacological properties. mdpi.com

While the syntheses of these specific examples may start from different precursors, the function of this compound as a robust alkylating agent makes it an attractive tool for medicinal chemists. It can be used to attach the 3-(4-chlorophenyl)propyl group to various nucleophilic cores (e.g., amines, phenols, thiols) to generate libraries of new compounds for biological screening. This modular approach is central to modern drug discovery.

Development of Complex Organic Scaffolds

The application of this compound appears to be highly targeted toward the synthesis of specific pharmaceutical agents, such as Pitolisant. Its use in the broader context of developing novel and complex organic scaffolds is not extensively documented in the scientific literature. Its structure, while useful for introducing a specific pharmacophoric fragment, is relatively simple and may not lend itself directly to the construction of highly intricate, three-dimensional molecular architectures unless combined with more complex reaction partners.

Application in Multi-Step Total Synthesis Endeavors

There is limited evidence in publicly available research to suggest that this compound is a commonly used intermediate in multi-step total synthesis endeavors of complex natural products. Its utility is primarily demonstrated in synthetic and medicinal chemistry programs focused on creating specific, often non-natural, biologically active molecules rather than the total synthesis of natural product targets.

Table 2: Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 3-(4-chlorophenyl)propyl mesylate |

| Pitolisant | 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine; BF2.649 |

| 3-(Piperidin-1-yl)propan-1-ol | - |

| Akt | Protein Kinase B (PKB) |

| 1,3,4-Thiadiazole | - |

| Sulfonamide | - |

Computational and Theoretical Investigations of 3 4 Chlorophenyl Propyl Methanesulfonate Reactivity

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving sulfonate esters. These studies help to elucidate reaction pathways and characterize the high-energy transition states that govern reaction rates. For a molecule like 3-(4-chlorophenyl)propyl methanesulfonate (B1217627), a primary focus of such studies would be nucleophilic substitution (SN2) reactions, where a nucleophile attacks the carbon atom attached to the methanesulfonate group, leading to its displacement.

A central debate in the hydrolysis and nucleophilic substitution of sulfonate esters is whether the reaction proceeds through a concerted, single-step mechanism or a stepwise pathway involving a pentacoordinate intermediate at the sulfur atom. acs.org Computational studies can model both possibilities to determine the most energetically favorable route. By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, researchers can predict the operative mechanism under specific conditions. researchgate.net

For example, DFT calculations on analogous systems like benzyl (B1604629) bromides have shown that electron-withdrawing groups on the aromatic ring can accelerate SN2 reactions by stabilizing the transition state. researchgate.net In the case of 3-(4-chlorophenyl)propyl methanesulfonate, the chlorine atom's electron-withdrawing nature is expected to influence the reaction barrier. Theoretical models can precisely quantify this effect by comparing the activation energies of substituted and unsubstituted analogues. researchgate.net

| Hypothetical Reaction Pathway | Description | Calculated Parameter | Implication for Reactivity |

| Concerted SN2 Pathway | A single transition state where the nucleophile bond forms as the methanesulfonate bond breaks. acs.org | Activation Energy (ΔE‡) | A lower activation energy suggests this is the preferred pathway. |

| Stepwise (Addition-Elimination) | Involves the formation of a pentavalent sulfur intermediate. acs.org | Intermediate Stability, Activation Energies for formation and breakdown. | If the intermediate is a stable minimum and the barriers are low, this pathway could be competitive. |

| SN1 Pathway | Involves the formation of a carbocation intermediate after the leaving group departs. | Carbocation Stability | Unlikely for a primary propyl group but can be computationally evaluated for comparison. |

This table presents a conceptual framework for how quantum chemical studies would be applied to investigate the reaction pathways of this compound, based on general principles of sulfonate ester reactivity.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum mechanics is ideal for detailing electronic changes during a reaction, Molecular Dynamics (MD) simulations are better suited for understanding how the broader environment, particularly the solvent, influences the reaction. nih.govnumberanalytics.com MD simulations model the explicit movement and interaction of the solute (this compound) and numerous solvent molecules over time, governed by classical mechanics force fields. numberanalytics.com

Solvent Effects: The solvent can significantly alter reaction energy barriers through stabilization of reactants, transition states, or products. nih.gov For an SN2 reaction involving this compound, polar solvents are expected to solvate the charged nucleophile and the departing methanesulfonate anion. MD simulations can reveal the specific arrangement of solvent molecules around the reacting species, known as the solvent shell, and quantify the energetic contributions of these interactions. nih.govresearchgate.net This provides a more realistic reaction energy profile than gas-phase calculations alone. researchgate.net

Conformational Analysis: The three-carbon propyl chain of this compound allows for considerable conformational flexibility. Different conformers (e.g., gauche vs. anti) may exhibit different reactivities due to varying steric hindrance around the reaction center or altered dipole moments. MD simulations can explore the conformational landscape of the molecule in a given solvent, identifying the most stable and populated conformations. globethesis.commdpi.com This information is crucial, as the reaction may proceed preferentially from a specific, well-solvated conformer.

| Simulation Aspect | Technique | Information Gained | Relevance to Reactivity |

| Solvation Structure | MD Simulation with Explicit Solvent | Radial distribution functions showing solvent molecule arrangement around the solute. | Understanding stabilization of transition states and leaving groups. rsc.org |

| Conformational Sampling | MD Simulation | Identification of low-energy conformers and the energy barriers between them. | Determining the most likely molecular shape to undergo reaction. |

| Free Energy Profile | Umbrella Sampling or Metadynamics (advanced MD) | Calculation of the potential of mean force along a reaction coordinate in solution. acs.org | Provides a more accurate reaction energy barrier that includes solvent effects. |

This table illustrates the application of molecular dynamics simulations to study the solvent effects and conformational behavior of a molecule like this compound.

Structure-Reactivity Relationship Elucidation through Computational Modeling

Computational modeling is a powerful tool for establishing quantitative structure-activity relationships (QSAR). nih.gov QSAR models correlate variations in molecular structure with changes in chemical reactivity or biological activity. creative-biolabs.com For this compound, computational modeling can be used to predict how modifications to its structure would impact its reactivity in, for example, SN2 reactions.

Models can be built by calculating a series of molecular descriptors for a set of related compounds and correlating them with experimentally or computationally determined reaction rates. Key descriptors include:

Electronic Descriptors: Such as Hammett parameters (σ) for substituents on the phenyl ring, or calculated atomic charges (e.g., Hirshfeld charges) on the reacting carbon atom. nih.gov These describe the electron-donating or electron-withdrawing character of a substituent.

Steric Descriptors: Such as Taft steric parameters or descriptors calculated from the molecule's 3D structure, which quantify the degree of steric hindrance around the reaction site.

For the 3-(4-chlorophenyl)propyl scaffold, a computational QSAR study could involve systematically changing the substituent at the para position of the phenyl ring (e.g., from -Cl to -OCH₃, -NO₂, -CH₃) and calculating the corresponding SN2 reaction barrier. The results would elucidate the electronic demands of the reaction. researchgate.net Such studies on related systems have shown that electron-withdrawing groups often accelerate SN2 reactions on benzylic substrates. researchgate.net

| Structural Modification (para-substituent) | Hypothetical Hammett Constant (σp) | Expected Electronic Effect | Predicted Impact on SN2 Rate |

| -OCH₃ (Methoxy) | ~ -0.27 | Electron-donating | Decrease |

| -CH₃ (Methyl) | ~ -0.17 | Weakly electron-donating | Slight Decrease |

| -H (Hydrogen) | 0.00 | Reference | Reference Rate |

| -Cl (Chloro) | ~ +0.23 | Weakly electron-withdrawing | Increase |

| -NO₂ (Nitro) | ~ +0.78 | Strongly electron-withdrawing | Significant Increase |

This table provides a hypothetical structure-reactivity relationship for 3-(Aryl)propyl methanesulfonates based on the well-established electronic effects of substituents, which can be quantified and validated through computational modeling.

Electronic Structure Analysis of the Methanesulfonate Leaving Group

The efficacy of the methanesulfonate (mesylate) group as a nucleofuge (leaving group) is fundamental to the reactivity of this compound. Computational methods, such as Natural Bond Orbital (NBO) analysis, are used to investigate the electronic structure of the mesylate anion and explain its stability. youtube.com

The methanesulfonate group is an excellent leaving group because the resulting methanesulfonate anion (CH₃SO₃⁻) is a very weak base, meaning it is very stable. nih.gov This stability arises from two primary electronic factors:

Resonance Delocalization: The negative charge on the anion is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms through resonance. Quantum chemical calculations can visualize the molecular orbitals and quantify the charge distribution, showing that each oxygen atom bears a partial negative charge.

Inductive Effects: The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn pulls density from the methyl group. This inductive withdrawal of electron density helps to spread and stabilize the negative charge.

NBO analysis can provide a detailed picture of the bonding and charge distribution within the mesylate anion. wisc.edu It partitions the electron density into localized bonds and lone pairs, confirming the high p-character of the oxygen lone pairs and their involvement in delocalization. By comparing the calculated stability of the methanesulfonate anion to other potential leaving groups, its superior nucleofugality can be rationalized from first principles.

| Property | Computational Finding | Interpretation |

| Charge Distribution | NBO or Mulliken population analysis shows negative charge distributed among three oxygen atoms. | The charge is delocalized, which is a major stabilizing factor. |

| Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) is composed of p-orbitals from the oxygen atoms. | This delocalized HOMO indicates the distribution of the negative charge across the sulfonyl group. |

| Acidity of Conjugate Acid | The pKa of methanesulfonic acid (CH₃SO₃H) is very low (~ -1.9). | A very strong acid has a very stable (weak) conjugate base. |

| Bond Orders | Calculated S-O bond orders are intermediate between a single and double bond. | This confirms the resonance hybrid nature of the anion. |

This table summarizes the key electronic features of the methanesulfonate anion that contribute to its stability and excellent leaving group ability, as can be determined by computational analysis.

Future Perspectives and Emerging Research Directions

Development of Greener Synthetic Routes for 3-(4-Chlorophenyl)propyl Methanesulfonate (B1217627)

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. scienceinschool.orgroyalsocietypublishing.orgnih.gov Future research concerning 3-(4-Chlorophenyl)propyl methanesulfonate will undoubtedly focus on developing greener synthetic routes, encompassing both the synthesis of its precursor alcohol, 3-(4-chlorophenyl)propan-1-ol (B1580537), and the subsequent mesylation step.

The traditional synthesis of 3-(4-chlorophenyl)propan-1-ol often involves the reduction of 3-(4-chlorophenyl)acrylic acid. matthey.com Greener alternatives to this reduction are being explored, including biocatalytic methods. Ene-reductases, for instance, are enzymes capable of asymmetrically reducing carbon-carbon double bonds in activated alkenes like cinnamic acid derivatives, often under mild, aqueous conditions. matthey.comresearchgate.netresearchgate.net The application of such enzymatic systems could significantly reduce the environmental impact compared to traditional methods that may use hazardous reducing agents and organic solvents. Furthermore, lipase-catalyzed kinetic resolutions can be employed to produce enantiomerically pure 3-aryl-1-propanols, offering a sustainable route to chiral building blocks. researchgate.netnih.gov

For the mesylation of 3-(4-chlorophenyl)propan-1-ol, future advancements will likely move away from conventional methods that often use chlorinated solvents and stoichiometric amounts of base. youtube.com Research into solvent-free mesylation or the use of more environmentally friendly solvents is a key area of interest. researchgate.netmdpi.com Micellar catalysis, where reactions are conducted in water within surfactant-formed nanoreactors, presents a promising green alternative. novartis.com This technique can enhance reaction rates and facilitate catalyst recycling. The development of catalytic mesylation processes, using catalytic amounts of a promoter instead of a full equivalent of base, is another avenue for creating a more atom-economical and sustainable synthesis. researchgate.net

Below is a table summarizing potential greener synthetic approaches:

| Synthetic Step | Conventional Method | Potential Greener Alternative | Key Advantages |

| Synthesis of 3-(4-chlorophenyl)propan-1-ol | Reduction of 3-(4-chlorophenyl)acrylic acid using metal hydrides in organic solvents. | Biocatalytic reduction using ene-reductases. | Mild reaction conditions, aqueous media, high stereoselectivity. |

| Mesylation of 3-(4-chlorophenyl)propan-1-ol | Reaction with methanesulfonyl chloride in chlorinated solvents with a stoichiometric amount of an organic base. | Solvent-free mesylation, use of greener solvents (e.g., water via micellar catalysis), catalytic mesylation. | Reduced solvent waste, improved atom economy, potential for catalyst recycling. |

Exploration of Novel Catalytic Transformations Involving the Compound

While this compound is primarily utilized as an alkylating agent in nucleophilic substitution reactions, its potential as a substrate in novel catalytic transformations is an exciting and underexplored area of research. Current research on the catalytic applications of sulfonate esters has predominantly focused on aryl mesylates in palladium-catalyzed cross-coupling reactions. rsc.orgmit.edu A significant future direction will be the extension of these catalytic methods to alkyl mesylates like this compound.

The development of nickel-catalyzed cross-coupling reactions has shown promise for the use of alkyl electrophiles, including alkyl mesylates. nih.govescholarship.orgresearchgate.netbohrium.comdigitellinc.com These reactions could enable the formation of new carbon-carbon bonds under milder conditions than traditional methods, opening up new synthetic pathways. For example, the coupling of this compound with organometallic reagents or other nucleophiles under nickel catalysis could lead to a diverse range of substituted propylbenzene (B89791) derivatives.

Furthermore, the exploration of photoredox catalysis could unveil new reactivity patterns for alkyl mesylates. This rapidly developing field uses light to initiate single-electron transfer processes, enabling transformations that are often difficult to achieve with traditional thermal methods. The application of photoredox catalysis to this compound could lead to novel radical-based reactions and the construction of complex molecular architectures.

The following table outlines potential novel catalytic transformations:

| Catalytic System | Potential Transformation | Potential Products |

| Nickel Catalysis | Cross-coupling with organometallic reagents (e.g., organozincs, Grignards). | Alkylated and arylated 3-(4-chlorophenyl)propane derivatives. |

| Palladium Catalysis | Adaptation of cross-coupling methods currently used for aryl mesylates. | Novel carbon-carbon and carbon-heteroatom bond formations. |

| Photoredox Catalysis | Radical-mediated functionalization. | Complex molecules through unconventional bond formations. |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and automation to accelerate research and development, improve safety, and enhance manufacturing efficiency. researchgate.netrsc.orgnih.govacs.orgrsc.org The synthesis of this compound and its subsequent use in multi-step sequences are well-suited for integration into these advanced platforms.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, offers numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. nih.gov The synthesis of alkyl methanesulfonates can be readily adapted to a flow process, allowing for rapid and efficient production. d-nb.inforesearchgate.net Furthermore, telescoping multi-step syntheses in a continuous flow system, where the output of one reactor directly feeds into the next, can significantly reduce reaction times and minimize manual handling and purification steps. researchgate.netnih.gov

The integration of artificial intelligence and machine learning with automated synthesis robots is revolutionizing chemical discovery. sciencedaily.comeurekalert.orgyoutube.comyoutube.comnih.govrsc.org These autonomous systems can plan synthetic routes, execute reactions, analyze the results, and then use the data to optimize subsequent experiments. d-nb.inforesearchgate.net The synthesis of this compound and its derivatives could be incorporated into such automated workflows for the rapid discovery of new molecules with desired properties. For instance, an automated system could explore a wide range of reaction conditions for the synthesis of the mesylate or its subsequent reactions, quickly identifying the optimal parameters for yield and purity.

This table highlights the benefits of integrating modern technologies:

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis of the compound and its use in multi-step reactions. | Improved safety, enhanced reaction control, increased efficiency, and scalability. |

| Automation and Robotics | High-throughput screening of reaction conditions and synthesis of derivative libraries. | Accelerated discovery and development, reduced manual labor, and improved reproducibility. |

| Artificial Intelligence/Machine Learning | Autonomous reaction optimization and planning of synthetic routes. | Faster identification of optimal conditions and novel synthetic pathways. |

Discovery of Undiscovered Reactivity Modes and Applications

Beyond its established role as an alkylating agent, this compound may possess undiscovered reactivity modes that could lead to novel applications. The sulfonate ester functional group is known to participate in a range of reactions beyond simple nucleophilic substitution. libretexts.orgacs.orgperiodicchemistry.comchemistrysteps.com

Future research could explore the potential for this compound to undergo elimination reactions under specific conditions to form cyclopropane (B1198618) derivatives or participate in rearrangement reactions. The presence of the chlorophenyl group may also influence its reactivity in unexpected ways, potentially enabling novel intramolecular cyclization reactions or other transformations.

A significant known application of this compound is as a key intermediate in the synthesis of Pitolisant, a histamine (B1213489) H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy. Further exploration of patent literature and medicinal chemistry studies may reveal other emerging applications for this compound or structurally similar molecules. The development of new synthetic methodologies involving this compound could also lead to the discovery of novel bioactive molecules.

The following table outlines potential areas for discovering new reactivity and applications:

| Research Area | Focus | Potential Outcomes |

| Unconventional Reactivity | Exploration of elimination, rearrangement, and intramolecular cyclization reactions. | Synthesis of novel molecular scaffolds such as cyclopropanes and heterocyclic compounds. |

| Medicinal Chemistry | Use as a building block for the synthesis of new drug candidates. | Discovery of new therapeutic agents with diverse biological activities. |

| Materials Science | Incorporation into polymers or other materials. | Development of new materials with unique properties. |

Q & A

Basic: What synthetic methods are used to prepare 3-(4-chlorophenyl)propyl methanesulfonate, and how can reaction conditions be optimized?

Answer:

The synthesis involves reacting 3-(4-chlorophenyl)propanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Temperature control (0–5°C) is critical to manage exothermicity and minimize side reactions . Optimization strategies include:

- Purification: Use column chromatography or recrystallization to isolate high-purity product.

- Yield improvement: Adjust stoichiometry (e.g., 1.1–1.2 equivalents of methanesulfonyl chloride) and ensure slow reagent addition to control reactivity. Industrial-scale protocols may employ continuous flow systems for better heat dissipation .

Basic: How does the methanesulfonate group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The methanesulfonate (mesyl) group is a superior leaving group due to its strong electron-withdrawing nature, stabilizing the transition state in both SN1 and SN2 mechanisms. This makes the compound highly reactive toward nucleophiles (e.g., amines, thiols). Key factors:

- SN2 preference: The primary alkyl chain favors bimolecular substitution, but steric hindrance from the chlorophenyl group may slow kinetics.

- Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .

Advanced: How can researchers resolve contradictory data on hydrolysis rates of this compound under acidic vs. basic conditions?

Answer:

Hydrolysis discrepancies arise from pH-dependent mechanisms:

- Acidic conditions: Protonation of the leaving group accelerates cleavage via SN1, forming 3-(4-chlorophenyl)propanol and methanesulfonic acid.

- Basic conditions: OH<sup>−</sup> acts as a nucleophile, favoring SN2. Confounding variables include ionic strength and temperature. To reconcile

Advanced: What role does this compound play in synthesizing Tiprolisant, and how are intermediates characterized?

Answer:

The compound serves as an alkylating agent to introduce the 3-(4-chlorophenyl)propyl moiety into Tiprolisant’s piperidine framework. Key steps:

- Alkylation: React with piperidine derivatives under anhydrous conditions.

- Characterization: Use LC-MS to confirm intermediate structures and <sup>1</sup>H/<sup>13</sup>C NMR to verify regioselectivity. Patent data suggest the monohydrochloride salt form is critical for bioactivity .

Advanced: How does the chlorophenyl group enhance material science applications compared to simpler methanesulfonates?

Answer:

The chlorophenyl group provides:

- Polar interactions: The Cl atom engages in halogen bonding, improving crystallinity in polymer matrices.

- π-π stacking: Enhances thermal stability in supramolecular assemblies. Comparative studies with methyl or ethyl analogs show higher glass transition temperatures (Tg) in chlorophenyl-containing materials .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Answer:

- PPE: Use nitrile gloves, goggles, and fume hoods due to its alkylating potential and irritancy.

- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis.

- Waste disposal: Neutralize with dilute NaOH before incineration to avoid releasing methanesulfonic acid .

Advanced: What analytical methods are used to detect trace impurities in this compound batches?

Answer:

- HPLC-DAD/ELSD: Quantify residual 3-(4-chlorophenyl)propanol or methanesulfonyl chloride with a C18 column (acetonitrile/water gradient).

- GC-MS: Identify volatile byproducts (e.g., triethylamine hydrochloride).

- Limits: Pharmacopeial standards require <0.1% impurities for pharmaceutical intermediates .

Advanced: How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

Answer:

- DFT calculations: Compare activation energies for SN1 (carbocation stability) vs. SN2 (transition state sterics).

- MD simulations: Solvent effects (e.g., DMSO vs. THF) on nucleophile accessibility. Studies show the chlorophenyl group slightly destabilizes the carbocation, favoring SN2 in polar solvents .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal stability: Decomposes above 80°C via elimination pathways.

- Photostability: Protect from UV light to prevent radical-mediated degradation.

- Humidity: Hydrolysis accelerates above 60% RH; use desiccants for long-term storage .

Advanced: How do steric and electronic effects of the chlorophenyl group influence its biological alkylation activity?

Answer:

- Steric effects: The bulky chlorophenyl group reduces DNA alkylation efficiency compared to smaller methanesulfonates (e.g., methyl methanesulfonate).

- Electronic effects: The electron-withdrawing Cl enhances electrophilicity, increasing reactivity toward soft nucleophiles (e.g., glutathione). In vitro assays show lower IC50 in cancer cell lines compared to non-chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.